N-Allylbenzylamine
Overview
Description
N-Allylbenzylamine is a compound that is part of a significant class of biologically active nitrogen compounds found in various natural products and drugs with recognized pharmacological properties . It is related to chiral amines such as (S)-N-α-(methylbenzyl)allylamine, which have been studied for their complexation with alkali metals and their potential use in asymmetric syntheses .
Synthesis Analysis
The synthesis of N-Allylbenzylamine and its derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed N-allylation of electron-poor N-heterocyclic amides and sulfonamide via an amide-aldehyde-alkene condensation reaction . Another method includes the conversion of 2-benzamido-2-deoxy-D-glucose derivatives into 2-N-allylbenzylamino derivatives, showcasing the versatility of the N-allylbenzylamino group as a protecting group in amino-sugar chemistry .
Molecular Structure Analysis
The molecular structure of N-Allylbenzylamine can be inferred from related compounds, such as N-phenyl-4-nitrobenzylamine, which has been characterized by X-ray diffraction . The crystal and molecular structures of these compounds provide insights into the stereochemistry and intermolecular interactions that may be relevant to N-Allylbenzylamine.
Chemical Reactions Analysis
N-Allylbenzylamine and its derivatives can undergo various chemical reactions, including 1,3-sigmatropic rearrangements . These rearrangements are influenced by the metal involved, the Lewis donor, and the thermal history of the complex. Additionally, N-allyl-N-sulfonyl ynamides, which are related to N-Allylbenzylamine, can undergo a Pd(0)-catalyzed aza-Claisen rearrangement, leading to amidines and vinylogous amidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Allylbenzylamine derivatives can be deduced from their structural characteristics. For instance, the presence of an allyl group and its ability to form complexes with alkali metals suggest that these compounds may have unique reactivity and coordination properties . The solid-state structures of these complexes, as well as their characterization by NMR and elemental analysis, provide further insights into their properties .
Scientific Research Applications
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Chemical Industry
- N-Allylbenzylamine is a chemical compound used in the chemical industry . It’s a colorless to light orange to yellow clear liquid .
- The compound has a molecular formula of C10H13N and a molecular weight of 147.22 . It has a boiling point of 208 °C and a specific gravity of 0.94 .
- It’s stored under inert gas and is air sensitive . It’s also combustible and causes severe skin burns and eye damage .
-
Quorum Sensing in Bacteria
- While not specifically about N-Allylbenzylamine, there is research on N-Acyl Homoserine Lactone-Mediated Quorum Sensing in bacteria .
- Quorum sensing (QS) is a system that bacteria use to regulate cellular interactions via small chemical signaling molecules . Proteobacteria use acyl-homoserine lactone (AHL) molecules as autoinducers to sense population density and modulate gene expression .
- The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .
- This review comprehensively explains the molecular diversity of AHL signaling components of Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens, and Escherichia coli .
Safety And Hazards
properties
IUPAC Name |
N-benzylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUCQDQRNUUMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334565 | |
Record name | N-Allylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylbenzylamine | |
CAS RN |
4383-22-6 | |
Record name | N-Allylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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